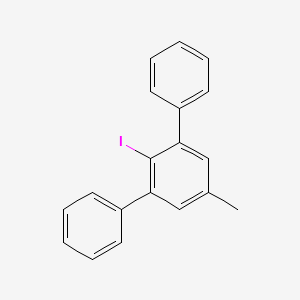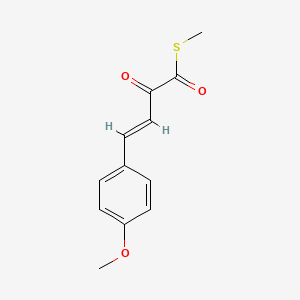![molecular formula C24H18O2S2 B12524863 4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) CAS No. 671774-18-8](/img/structure/B12524863.png)
4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) is an organic compound characterized by its unique structure, which includes two benzene rings connected by a 2,5-dimethoxy-1,4-phenylene core through ethyne linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) typically involves a multi-step process. One common method includes the following steps:
Formation of the Core Structure: The 2,5-dimethoxy-1,4-phenylene core is synthesized through a series of reactions starting from commercially available precursors.
Introduction of Ethyne Linkages: The ethyne linkages are introduced via Sonogashira coupling reactions, which involve the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of Benzene Rings: The final step involves the attachment of benzene rings to the ethyne linkages, often through further coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the ethyne linkages or the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential as a bioactive compound in medicinal chemistry.
Industrial Applications: Utilized in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) involves its interaction with molecular targets through its thiol groups and aromatic rings. The ethyne linkages provide rigidity and planarity to the molecule, enhancing its electronic properties. The compound can interact with various pathways, including electron transport and redox reactions, making it suitable for applications in organic electronics and materials science.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzaldehyde
- 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid
Uniqueness
4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol) is unique due to its thiol groups, which provide additional reactivity and potential for forming disulfide bonds. This distinguishes it from similar compounds that may lack these functional groups, thereby expanding its range of applications in various fields.
Properties
CAS No. |
671774-18-8 |
|---|---|
Molecular Formula |
C24H18O2S2 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-[2-[2,5-dimethoxy-4-[2-(4-sulfanylphenyl)ethynyl]phenyl]ethynyl]benzenethiol |
InChI |
InChI=1S/C24H18O2S2/c1-25-23-15-20(10-4-18-7-13-22(28)14-8-18)24(26-2)16-19(23)9-3-17-5-11-21(27)12-6-17/h5-8,11-16,27-28H,1-2H3 |
InChI Key |
KNCMYBHHUZYQON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C#CC2=CC=C(C=C2)S)OC)C#CC3=CC=C(C=C3)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



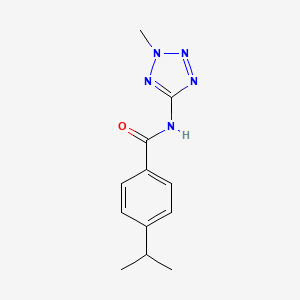
![Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate](/img/structure/B12524795.png)
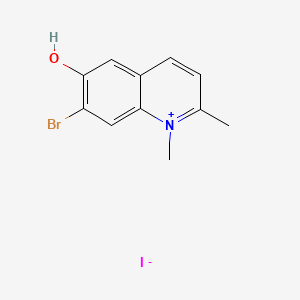
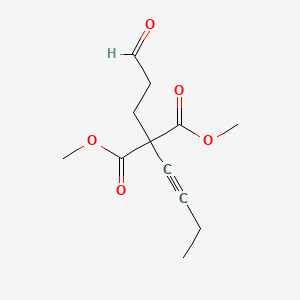
![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)

![2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol](/img/structure/B12524827.png)
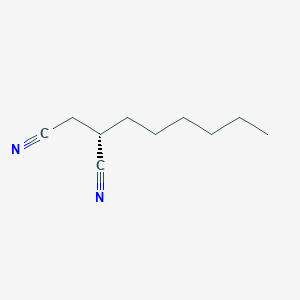
![1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol](/img/structure/B12524835.png)
![2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene](/img/structure/B12524842.png)
